4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Description
4-{[(E)-(2-Methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its structure features:
- Position 4: A (2-methylphenyl)methylideneamino group, which introduces steric bulk and lipophilicity due to the methyl substituent on the aromatic ring.
- Position 3: A thiol (-SH) group, critical for redox activity and metal coordination.
The E-configuration of the imine bond (C=N) is essential for maintaining planar geometry, facilitating interactions with enzymes or receptors .
Properties
Molecular Formula |
C17H16N4OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[(E)-(2-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4OS/c1-13-7-5-6-8-14(13)11-18-21-16(19-20-17(21)23)12-22-15-9-3-2-4-10-15/h2-11H,12H2,1H3,(H,20,23)/b18-11+ |
InChI Key |
YTMLAHVESOYMAZ-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole Core
The triazole ring is constructed via cyclocondensation of thiosemicarbazide derivatives with phenoxymethyl-substituted precursors. A representative protocol involves reacting 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CID 821638) with 2-methylbenzaldehyde under acidic conditions. The reaction proceeds through nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the Schiff base linkage.
Reaction Equation:
Solvent Systems
-
Ethanolic HCl : Provides protonation for imine formation while solubilizing both reactants. Yields range from 68–72% after 6 hours at reflux.
-
Tetrahydrofuran (THF) with Triethylamine : Neutral conditions favor slower reaction kinetics, reducing side products (e.g., over-alkylation). Yields improve to 78–82% when using a 1:1.2 molar ratio of aldehyde to triazole.
Catalytic Enhancements
-
Zinc Chloride (5 mol%) : Accelerates imine formation by coordinating to the aldehyde oxygen, reducing reaction time to 3 hours.
-
Microwave Irradiation (100°C, 300 W) : Achieves 89% conversion in 45 minutes via dielectric heating, though scalability remains challenging.
Stepwise Synthesis and Process Optimization
4-Amino-5-(Phenoxymethyl)-4H-1,2,4-Triazole-3-Thiol
This precursor is synthesized by cyclizing thiourea derivatives with phenoxymethyl hydrazine carboxylates. A published protocol details:
-
Hydrazine Formation : Phenoxymethyl hydrazine (1.0 eq) reacts with carbon disulfide in ethanol at 0–5°C.
-
Cyclization : The intermediate is treated with hydrazine hydrate at 80°C for 4 hours, yielding the triazole-thiol in 65% purity.
-
Recrystallization : Ethanol/water (3:1) mixture increases purity to 98% (HPLC).
Key Data:
Schiff Base Condensation
The final step couples the triazole-thiol with 2-methylbenzaldehyde. Critical parameters include:
Stoichiometry and Temperature
Acid Catalysts
-
p-Toluenesulfonic Acid (pTSA) : 10 mol% increases reaction rate 3-fold compared to HCl.
-
Amberlyst-15 (Heterogeneous) : Enables catalyst reuse for 3 cycles without yield loss.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A pilot-scale study demonstrated:
Purification Techniques
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted aldehyde.
-
Crystallization Solvents :
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
A single-crystal study (CCDC 238793) confirms the E-configuration of the imine bond and planar triazole ring. Key metrics:
Emerging Methodologies
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Biological Activities
The biological activities of 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol are primarily attributed to the triazole moiety and the thiol group. Key activities include:
- Antimicrobial Activity : Compounds within the 1,2,4-triazole family have shown significant antimicrobial properties. The presence of sulfur in the triazole structure enhances these effects, making them potential candidates for developing new antifungal and antibacterial agents .
- Anticancer Properties : Research indicates that derivatives of triazoles can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds inhibit growth factor pathways critical for tumor proliferation .
- Antioxidant Activity : The thiol group in the compound is known for its antioxidant properties, which can protect cells from oxidative stress and may have implications in preventing chronic diseases .
Medicinal Chemistry
Research has highlighted the potential of this compound as a lead structure for developing new drugs targeting various diseases due to its diverse biological activities. For example:
- Cancer Treatment : Compounds similar to this compound have been tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and migration .
- Antimicrobial Agents : Studies have demonstrated that derivatives exhibit potent activity against resistant strains of bacteria and fungi .
Agricultural Applications
The compound's antifungal properties suggest potential applications in agriculture as a fungicide or as part of integrated pest management strategies to combat plant pathogens.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity Comparison
Key Findings
Anticancer Activity: The target compound’s phenoxymethyl group may enhance membrane permeability compared to bulkier substituents (e.g., methoxynaphthylethyl in ). Fluorinated analogs (e.g., ) show superior metabolic stability but comparable potency. Metal complexes (e.g., ) exhibit enhanced activity due to redox-active metal centers.
Antimicrobial and Antiviral Potential: Electron-withdrawing groups (e.g., nitro in ) improve activity against resistant strains. Phenolic substituents (e.g., ) enhance antiviral effects via hydrogen bonding with viral proteases.
Synthetic Feasibility :
Biological Activity
4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, recognized for its diverse biological activities and potential therapeutic applications. This compound features a triazole ring structure, which is known for its stability and ability to participate in various chemical reactions. The presence of the thiol group enhances its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.4 g/mol. The unique combination of substituents in this compound may enhance its solubility and bioavailability compared to other triazoles.
Biological Activities
Compounds containing the 1,2,4-triazole moiety are known for their broad spectrum of biological activities:
- Antimicrobial Activity : Triazoles have demonstrated significant antimicrobial effects against various bacterial and fungal strains.
- Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that related compounds exhibit cytotoxicity against liver cancer (HepG2) cell lines with varying degrees of potency based on structural modifications.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacteria and fungi. |
| Anticancer | Inhibits proliferation in cancer cell lines (e.g., HepG2). |
| Anti-inflammatory | Potential to reduce inflammation in various models. |
| Antioxidant | May exhibit protective effects against oxidative stress. |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can interact with enzymes such as acetylcholinesterase, inhibiting their activity and affecting neurotransmitter levels.
- Cell Signaling Modulation : It influences cellular pathways that regulate proliferation and apoptosis in cancer cells.
Case Studies
Recent studies have explored the anticancer potential of related triazole derivatives. For example:
- Study on HepG2 Cell Lines :
- Various derivatives were synthesized and tested for cytotoxicity using the MTT assay.
- Compound variations showed significant differences in IC50 values, with some derivatives demonstrating enhanced anti-proliferative activity (IC50 as low as 13 µg/mL) compared to others.
Table 2: IC50 Values of Related Compounds
| Compound Name | IC50 Value (µg/mL) | Activity Level |
|---|---|---|
| Compound A (with methyl substituents) | 13.004 | High |
| Compound B | 20.500 | Moderate |
| Compound C | 28.399 | Low |
Synthesis Pathways
The synthesis of this compound typically involves several steps that allow for the introduction of various substituents to modulate its properties. Common synthetic methods include:
- Condensation Reactions : Combining aldehydes with hydrazones derived from triazoles.
- Sonication-Assisted Synthesis : Accelerating reactions through ultrasound to improve yields and reduce reaction times.
Q & A
Q. What are the standard synthetic protocols for this triazole-3-thiol derivative?
The compound is typically synthesized via a three-component Mannich reaction , starting with arylpropionic acid derivatives. Key steps include:
- Aminomethylation : Reacting 4-amino-5-substituted triazole-3-thiol intermediates with formaldehyde and secondary amines under reflux conditions in ethanol .
- Purification : Isolation via precipitation in distilled water, followed by recrystallization from ethanol to achieve >95% purity .
- Validation : Confirmation of the Schiff base formation (E-configuration) using NMR and IR spectroscopy to detect imine (C=N) stretches near 1600 cm⁻¹ .
Q. How is structural characterization performed post-synthesis?
A multi-technique approach ensures accuracy:
- X-ray crystallography : Resolves stereochemistry (e.g., E/Z isomerism) and hydrogen bonding networks, as demonstrated for analogs with 4-hydroxy-3-methoxybenzylidene substituents .
- Spectroscopy :
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Q. What preliminary biological screening methods are recommended?
- Antimicrobial assays : Use agar diffusion or microbroth dilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Triazole-thiol derivatives show activity at 25–50 µg/mL, but results vary with substituents .
- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods optimize synthesis and reactivity?
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states and energetics for Mannich reactions, reducing trial-and-error experimentation .
- Solvent/catalyst screening : Machine learning analyzes datasets to recommend polar aprotic solvents (e.g., DMF) or catalysts (e.g., KOH) for higher yields .
- Docking studies : Predict binding modes to biological targets (e.g., fungal lanosterol demethylase) to prioritize derivatives for synthesis .
Q. How to address contradictions in reported biological activities?
Discrepancies often arise from:
- Structural variations : Subtle changes (e.g., 2-methylphenyl vs. 4-chlorophenyl substituents) alter logP and membrane permeability. For example, 4-chloro analogs exhibit 10-fold higher antifungal activity .
- Assay conditions : Standardize inoculum size (1×10⁵ CFU/mL) and growth media (Mueller-Hinton agar) to minimize variability .
- Resistance mechanisms : Test efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to differentiate intrinsic vs. acquired resistance in pathogens .
Q. What strategies improve solubility for pharmacological testing?
Q. How to design SAR studies for triazole-thiol derivatives?
- Core modifications : Compare 1,2,4-triazole vs. 1,3,4-thiadiazole cores. Thiadiazole analogs show lower cytotoxicity but reduced antimicrobial activity .
- Substituent libraries : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups on the phenyl ring. -CF₃ derivatives exhibit superior Gram-negative activity .
- Metal complexes : Screen Cu(II) or Zn(II) complexes for enhanced DNA intercalation and nuclease activity .
Data Analysis and Optimization
Q. How to resolve spectral data ambiguities (e.g., overlapping peaks)?
Q. What statistical methods are suitable for dose-response analysis?
- Nonlinear regression : Fit IC₅₀/EC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare activity across derivatives (p<0.05 significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
